molecular formula C6H5ClFNO2 B1374673 5-Fluoropyridine-2-carboxylic acid hydrochloride CAS No. 453566-94-4

5-Fluoropyridine-2-carboxylic acid hydrochloride

Cat. No.: B1374673
CAS No.: 453566-94-4
M. Wt: 177.56 g/mol
InChI Key: LMBXHNCCBIMEOJ-UHFFFAOYSA-N
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Description

5-Fluoropyridine-2-carboxylic acid hydrochloride (CAS 453566-94-4) is a fluorinated pyridine derivative with a molecular formula of C6H5ClFNO2 and a molecular weight of 177.56 g/mol . This compound, identified by the SMILES string O=C(C1=NC=C(F)C=C1)O.[H]Cl, is offered as a solid powder for research applications . Pyridine-2-carboxylic acids are recognized as valuable synthetic intermediates in chemical synthesis. Patents indicate that structurally similar 5-halo-pyridine-2-carboxylic acids serve as key building blocks for creating more complex molecules, particularly in the development of agrochemicals . Furthermore, other substituted fluoropyridines are noted as intermediates in the synthesis of compounds with pharmaceutical activity . As such, this compound is primarily used in laboratory settings as a versatile precursor for the exploration and creation of novel substances in fields like medicinal chemistry and agrochemistry. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-fluoropyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO2.ClH/c7-4-1-2-5(6(9)10)8-3-4;/h1-3H,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBXHNCCBIMEOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination Techniques

Fluorination is a critical step to introduce the fluorine atom at the 5-position of the pyridine ring. Common approaches include:

  • Halogen Exchange and Electrophilic Fluorination: Starting from brominated or chlorinated pyridine derivatives, fluorine is introduced via halogen exchange reactions or diazonium salt fluorination (improved Blaz-Schiemann reaction). For example, brominated aminopyridines can be converted to fluoropyridines using sodium nitrite and anhydrous hydrogen fluoride at low temperatures (-78°C to 70°C) to ensure selective fluorination.

  • Direct Fluorination: Reaction of pyridine derivatives with fluorine gas or fluorinating agents under acidic conditions can also be employed, although this requires strict control to avoid over-fluorination or degradation.

Carboxylation

The carboxyl group at the 2-position is introduced typically by:

Formation of Hydrochloride Salt

The free acid is converted into its hydrochloride salt by:

  • Reaction with Hydrochloric Acid: The purified 5-fluoropyridine-2-carboxylic acid is treated with HCl to form the hydrochloride salt, enhancing stability and solubility for storage and further applications.
Step Reaction Description Reagents & Conditions Yield (%) Notes
1 Bromination of 2-hydroxyl-5-nitro-6-picoline Tribromo oxygen phosphorus, acetonitrile, 110–130°C, 3 h 92.8 Produces 2-bromo-6-methyl-5-nitropyridine
2 Hydrogenation of nitro to amino group Raney Nickel, methanol, 40 psi H₂, room temp, 5 h 90.0 Yields 2-bromo-5-amino-6-picoline
3 Bromination of amino-picoline Sodium bromide, sodium bromate, sulfuric acid, acetonitrile, 0–25°C, 3 h 91.2 Produces 5-bromo-2-amino-6-picoline
4 Fluorination via diazotization Sodium nitrite, anhydrous hydrogen fluoride, -78°C to 70°C 86.3 Yields 5-bromo-2-fluoro-6-picoline
5 Hydrolysis to carboxylic acid Sulfuric acid, heating Not specified Converts halogenated fluoropyridine to 5-fluoropyridine-2-carboxylic acid
6 Formation of hydrochloride salt Reaction with HCl Not specified Final product: 5-fluoropyridine-2-carboxylic acid hydrochloride
  • Temperature Control: Critical during fluorination and diazotization steps to prevent side reactions; typical ranges are -78°C to 70°C.

  • Solvent Selection: Acetonitrile is commonly used for halogenation and fluorination steps due to its polarity and stability; methanol is used during hydrogenation.

  • Reagent Stoichiometry: Excess halogenating agents and fluorinating reagents are used to drive reactions to completion but must be balanced to minimize by-products.

  • Purification: Extraction with dichloromethane or ethyl acetate followed by recrystallization (ethyl acetate/petroleum ether) is standard to isolate high-purity intermediates and final products.

To confirm structure and purity during preparation:

The preparation of this compound is a multi-step process involving:

  • Selective halogenation and fluorination of pyridine derivatives using reagents such as sodium nitrite and anhydrous hydrogen fluoride under controlled temperatures.

  • Conversion of fluorinated intermediates to carboxylic acids via hydrolysis or carboxylation.

  • Formation of the hydrochloride salt by reaction with hydrochloric acid.

Careful control of reaction parameters, choice of solvents, and purification techniques ensures high yield and purity. The process is supported by detailed analytical characterization to confirm the identity and quality of the product.

Chemical Reactions Analysis

Esterification and Amidation

The carboxylic acid group undergoes classical acid-derived reactions:

  • Esterification : Reacts with alcohols (e.g., ethanol) in the presence of thionyl chloride (SOCl₂) or other acid catalysts to form esters. For example:
    C6H4FNO2+ROHSOCl2C6H4FNO2OR+HCl\text{C}_6\text{H}_4\text{FNO}_2+\text{ROH}\xrightarrow{\text{SOCl}_2}\text{C}_6\text{H}_4\text{FNO}_2\text{OR}+\text{HCl}
    Yields exceed 80% under optimized conditions .

  • Amidation : Reacts with primary or secondary amines (e.g., diisopropylethylamine) to produce amides. A study demonstrated 39% yield in forming 6-chloro-5-fluoro-2-(tetrahydro-2H-pyran-4-ylamino)nicotinic acid under microwave irradiation .

Reaction Type Reagents/Conditions Product Yield Source
EsterificationEthanol, SOCl₂, 80°C, 3hEthyl 5-fluoropyridine-2-carboxylate80–95%
AmidationDiisopropylethylamine, CH₃CN, 130°C, 21h6-Chloro-5-fluoro-2-(tetrahydro-2H-pyran-4-ylamino)nicotinic acid39%

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at position 5 participates in SNAr reactions due to activation by the electron-withdrawing carboxylic acid group. Substitution occurs under mild conditions with diverse nucleophiles :

Nucleophile Conditions Product Conversion
Alcohols (ROH)KOt^tBu, THF, 50°C, 3h5-Alkoxy-2-carboxypyridine100%
Phenols (ArOH)KOt^tBu, DMF, 80°C, 6h5-Aryloxy-2-carboxypyridine100%
Amines (RNH₂)ii-Pr₂NEt, DMSO, 120°C, 18h5-Amino-2-carboxypyridine100%
Thiols (RSH)NaH, THF, 50°C, 3h5-Thioether-2-carboxypyridine100%

These reactions are critical for synthesizing derivatives with tailored electronic and steric properties .

Decarboxylation and Ring Functionalization

  • Decarboxylation : Heating above 200°C induces decarboxylation to form 5-fluoropyridine, though this reaction is less common due to competing decomposition pathways .

  • Halogenation : Reacts with phosphorus oxychloride (POCl₃) to form acid chlorides, enabling subsequent coupling reactions (e.g., Suzuki-Miyaura).

Environmental Degradation

In aqueous environments, the compound undergoes hydrolysis to 5-fluoropyridine-2-carboxylic acid, followed by microbial degradation. Studies show a half-life of <7 days in sediment under aerobic conditions .

Key Structural Comparisons

Property 5-Fluoropyridine-2-carboxylic acid HCl 3-Amino-5-fluoropyridine-2-carboxylic acid HCl
Reactivity at C5High (SNAr)Moderate (steric hindrance from amino group)
SolubilityHigh in polar solventsModerate
BioactivityIntermediate for agrochemicalsDirect enzyme modulation

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Drug Development: 5-Fluoropyridine-2-carboxylic acid hydrochloride serves as an intermediate in synthesizing pharmaceuticals targeting specific enzymes or receptors. Its fluorine atom increases binding affinity, making it a candidate for developing new drugs with improved efficacy .
  • Enzyme Inhibition Studies: Research indicates potential enzyme inhibition properties, which are crucial for developing treatments for various diseases .

2. Agrochemicals

  • Pesticide Synthesis: The compound is utilized in creating novel agrochemicals, including herbicides and fungicides. Its unique properties allow for the modification of existing compounds to enhance their effectiveness against pests .

3. Material Science

  • Fluorinated Polymers: It is employed in producing fluorinated polymers that exhibit enhanced thermal stability and chemical resistance, making them suitable for industrial applications .

4. Analytical Chemistry

  • Buffering Agent: this compound is used as a non-ionic organic buffering agent in biological assays, maintaining pH levels conducive to cellular activities .

Case Studies

StudyApplicationFindings
Study 1 Drug DevelopmentInvestigated as an inhibitor for specific enzymes related to cancer; showed promising results in binding affinity assays.
Study 2 Agrochemical SynthesisDeveloped a new herbicide based on this compound; demonstrated enhanced efficacy against resistant weed species.
Study 3 Material ScienceUtilized in creating a new class of fluorinated polymers with superior mechanical properties compared to traditional materials.

Mechanism of Action

The mechanism of action of 5-Fluoropyridine-2-carboxylic acid hydrochloride involves its interaction with molecular targets in biological systems. The fluorine atom can influence the compound’s binding affinity and selectivity for specific enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Key Properties:

  • Molecular Weight : 141.1 g/mol (free acid) .
  • Purity : ≥97% (free acid; hydrochloride derivatives typically exhibit similar or higher purity) .
  • Physical State : White to off-white crystalline solid (free acid) .
  • Melting Point : 164–166°C (free acid) .
  • Safety : Classified as H315-H319-H335 (causes skin/eye irritation, respiratory irritation) .

Structural Analogs and Physicochemical Properties

The table below compares 5-fluoropyridine-2-carboxylic acid hydrochloride with structurally related pyridine and heterocyclic carboxylic acid derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
5-Fluoropyridine-2-carboxylic acid 107504-08-5 C₆H₄FNO₂ 141.1 5-F, 2-COOH Pharmaceutical intermediate, PET imaging
3-Fluoropyridine-2-carboxylic Acid Hydrochloride 745784-04-7 C₆H₅ClFNO₂ 177.6 3-F, 2-COOH, HCl salt Improved solubility for drug synthesis
6-Chloro-5-fluoropyridine-2-carboxylic acid 860296-24-8 C₆H₃ClFNO₂ 175.5 5-F, 6-Cl, 2-COOH Antibacterial agent intermediate
5-Trifluoromethyl-pyrrolidine-2-carboxylic Acid Hydrochloride 1311313-72-0 C₆H₉ClF₃NO₂ 227.6 5-CF₃, pyrrolidine, HCl salt CNS drug candidate (enhanced lipophilicity)
2-(5-Fluoropyridin-2-yl)acetic Acid Hydrochloride 1795504-70-9 C₇H₇ClFNO₂ 191.6 5-F, CH₂COOH, HCl salt Precursor for kinase inhibitors
Key Observations:

Fluorine Position: The 5-fluoro substitution in pyridine derivatives (e.g., 5-fluoropyridine-2-carboxylic acid) enhances electronic effects for nucleophilic aromatic substitution, whereas 3-fluoro analogs (e.g., 3-fluoropyridine-2-carboxylic acid hydrochloride) exhibit altered dipole moments, impacting solubility and receptor binding . 6-Chloro-5-fluoro substitution (CAS 860296-24-8) introduces steric and electronic hindrance, reducing reactivity compared to mono-halogenated analogs .

Hydrochloride Salts :

  • Hydrochloride derivatives (e.g., 3-fluoropyridine-2-carboxylic acid hydrochloride) generally exhibit higher aqueous solubility than free acids, facilitating use in liquid formulations .

Heterocyclic Modifications :

  • Pyrrolidine-based analogs (e.g., 5-trifluoromethyl-pyrrolidine-2-carboxylic acid hydrochloride) demonstrate enhanced metabolic stability due to ring saturation, making them suitable for CNS-targeted therapies .

Biological Activity

5-Fluoropyridine-2-carboxylic acid hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by a pyridine ring with a fluorine atom and a carboxylic acid group. The synthesis typically involves several steps, including:

  • Nucleophilic Substitution : The introduction of the fluorine atom into the pyridine ring.
  • Formation of Hydrochloride Salt : Reacting the carboxylic acid with hydrochloric acid.

The synthesis methods are designed to yield high-purity compounds suitable for biological assays and pharmaceutical applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has shown efficacy against various bacterial strains, making it a candidate for further investigation as an antimicrobial agent. Studies have demonstrated its potential to inhibit specific pathogens, suggesting that modifications to its structure could enhance these properties.

Anticancer Activity

The compound has also been explored for its anticancer potential. Preliminary studies indicate that derivatives of this compound may be effective against cancer cell lines, including breast cancer (MCF-7) and others. The mechanism of action appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The electron-withdrawing nature of the fluorine atom enhances binding affinity, which can modulate various biochemical pathways.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
  • Receptor Modulation : It may influence receptor activity involved in cellular signaling pathways.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited growth in Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial properties.
  • Anticancer Studies : In vitro assays revealed that derivatives exhibited IC50 values lower than traditional chemotherapeutics like 5-Fluorouracil (5-FU), indicating superior efficacy in certain cancer cell lines .
  • Safety Profile : Toxicity studies conducted on animal models showed no acute toxicity at high doses (up to 2000 mg/kg), indicating a favorable safety profile for further development .

Comparative Analysis of Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
4-AminopyridineAmino group at position 4Known for neurological applications
3-AminopyridineAmino group at position 3Exhibits different biological activities
5-Chloropyridine-2-carboxylic acidChlorine instead of fluorineDifferent reactivity patterns
2-Pyridinecarboxylic acidCarboxylic acid at position 2Lacks fluorination but retains similar properties

The fluorination pattern in this compound enhances its reactivity and biological activity compared to these similar compounds.

Q & A

Q. What are the recommended synthetic routes for 5-fluoropyridine-2-carboxylic acid hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of fluorinated pyridine derivatives often involves halogenation, carboxylation, or hydrolysis steps. For example, highlights the use of aqueous conditions and acid catalysts (e.g., thiamine hydrochloride) for pyridine-related syntheses. For this compound, a plausible route could involve:

Fluorination : Introduce fluorine at the 5-position via electrophilic substitution or metal-mediated cross-coupling.

Carboxylation : Convert the pyridine ring to the carboxylic acid derivative using CO₂ under basic conditions.

Hydrochloride Formation : React with HCl to form the hydrochloride salt.
Optimization may include adjusting solvent polarity (water or dioxane, as in ), temperature (20–100°C, as seen in multi-step syntheses in ), and catalysts (e.g., palladium acetate for coupling reactions, per ). Reaction progress should be monitored via TLC or HPLC .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : Confirm fluorine and proton environments (¹⁹F NMR for fluorine, ¹H NMR for aromatic protons).
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ or [M-Cl]⁻ ions).
  • HPLC/UPLC : Assess purity (>97% as in ) using C18 columns and UV detection.
  • X-ray Diffraction (XRD) : Resolve crystal structure if single crystals are obtainable.
  • Elemental Analysis : Verify C, H, N, and Cl content.
    Cross-reference with databases like PubChem () for structural analogs. Impurity profiling may require LC-MS (e.g., detection of chlorinated byproducts, as in ) .

Q. How should researchers handle stability and storage of this compound?

Methodological Answer:

  • Storage : Store at 0–6°C in airtight containers under inert gas (N₂/Ar), as recommended for similar fluoropyridines in .
  • Stability Testing : Conduct accelerated degradation studies under heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor via HPLC for decomposition products (e.g., hydrolyzed carboxylic acid or defluorinated species).
  • Solubility : Pre-screen in DMSO, water, or ethanol ( used water for reactions, but solubility may vary with pH).
    Document lot-specific stability data, as batch-to-batch variability is common (per ) .

Advanced Research Questions

Q. How can this compound be applied in herbicide development, and what structural analogs show promise?

Methodological Answer: describes a patent where fluorinated pyridine-carboxylic acids act as herbicidal agents. To explore structure-activity relationships (SAR):

Derivatization : Synthesize analogs (e.g., methyl esters, amides) and test against plant growth assays.

Mode of Action : Use isotopic labeling (e.g., ¹⁴C) to study uptake/metabolism in plants.

Analog Screening : Compare with compounds like 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylic acid () for potency.
Computational modeling (docking studies) can predict binding to target enzymes like acetolactate synthase (ALS) .

Q. What challenges arise in quantifying trace impurities, and how can they be resolved?

Methodological Answer: Challenges include detecting low-abundance impurities (e.g., chlorinated byproducts, residual solvents). Strategies:

  • LC-MS/MS : Use multiple reaction monitoring (MRM) for sensitive detection (as in ’s coupling reaction analysis).
  • Headspace GC-MS : Identify volatile impurities (e.g., dioxane, per ).
  • ICP-OES : Quantify heavy metals (e.g., Pd from catalysts in ).
    Validate methods per ICH Q3A/B guidelines, with LOQ ≤ 0.05% .

Q. How to resolve contradictions in solubility or reactivity data across studies?

Methodological Answer: Discrepancies may arise from:

  • Salt Form : Hydrochloride vs. free acid (compare solubility in vs. 19).
  • Solvent Polarity : Test in DMSO vs. aqueous buffers ( used water for green synthesis).
  • pH Effects : Protonation of the pyridine nitrogen affects reactivity.
    Standardize protocols (e.g., USP methods in ) and report solvent/pH conditions meticulously .

Q. What mechanistic studies are recommended for reactions involving this compound?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Use deuterated solvents or ¹⁸O labeling to probe reaction mechanisms.
  • DFT Calculations : Model transition states for fluorination or carboxylation steps.
  • In Situ Spectroscopy : Monitor intermediates via IR or Raman during synthesis (e.g., ’s multi-step reactions).
    Cross-reference with analogous reactions, such as thiamine-catalyzed syntheses () .

Q. How to profile degradation products under stressed conditions?

Methodological Answer:

  • Forced Degradation : Expose to heat (80°C), acid/base (0.1M HCl/NaOH), and UV light (ICH Q1A).
  • LC-HRMS : Identify degradation products (e.g., decarboxylation or defluorination products).
  • Stability-Indicating Methods : Develop HPLC gradients to separate degradants (e.g., ’s method for promethazine HCl).
    Compare with impurity databases () and patent literature () .

Q. What in vitro/in vivo models are suitable for preliminary toxicity screening?

Methodological Answer:

  • In Vitro : Use hepatocyte cell lines (e.g., HepG2) for cytotoxicity assays (EC₅₀).
  • Genotoxicity : Ames test (bacterial reverse mutation) per OECD 471.
  • In Vivo : Acute toxicity in zebrafish (OECD 203) or rodents (OECD 420).
    Adhere to ethical guidelines ( prohibits human/animal administration) and prioritize analogs with lower WGK ratings (e.g., WGK 1 vs. 3 in ) .

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